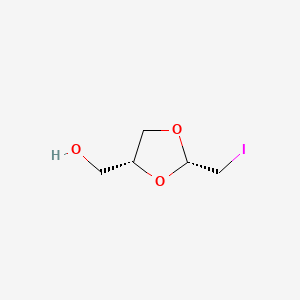

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of an iodomethyl group and a dioxolane ring

Preparation Methods

The synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with iodine and other reagents under specific conditions. One common method involves the use of a dioxolane derivative, which is reacted with iodomethane in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final compound .

Chemical Reactions Analysis

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .

Comparison with Similar Compounds

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol can be compared with other similar compounds, such as:

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.

cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Contains a chloromethyl group, which affects its reactivity and applications.

trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol: The trans isomer has different spatial arrangement, leading to variations in its chemical properties and reactivity.

Biological Activity

cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The compound is characterized by the presence of a dioxolane ring, which is known for its role in various biological applications. The synthesis of this compound typically involves the iodination of precursor compounds followed by cyclization processes that form the dioxolane structure.

Synthesis Pathway

A common synthetic route includes:

- Preparation of the precursor : Starting from commercially available dioxolane derivatives.

- Iodination : Using iodine or iodinating agents to introduce the iodomethyl group.

- Purification : Utilizing chromatographic techniques to isolate the desired product.

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the iodomethyl group may enhance its reactivity and binding affinity towards these targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent.

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment.

Immunomodulatory Effects

There is emerging evidence that this compound may modulate immune responses. It has been shown to enhance the activity of immune cells such as macrophages and T-cells, potentially serving as an immunotherapeutic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Selective toxicity in cancer cells | |

| Immunomodulatory | Enhanced immune cell activity |

Case Study: Antitumor Activity

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that further development could yield a novel anticancer drug candidate.

Toxicological Profile

While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

Properties

CAS No. |

61508-55-2 |

|---|---|

Molecular Formula |

C5H9IO3 |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

InChI Key |

NEIPZWZQHXCYDV-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](O1)CI)CO |

Canonical SMILES |

C1C(OC(O1)CI)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.